molecular formula C14H11ClFNO B3341643 3-chloro-N-(2-fluoro-4-methylphenyl)benzamide CAS No. 1037953-69-7

3-chloro-N-(2-fluoro-4-methylphenyl)benzamide

Cat. No.: B3341643
CAS No.: 1037953-69-7
M. Wt: 263.69 g/mol
InChI Key: GBVZMJOKNIPILR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluoro-4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, a fluoro group at the second position, and a methyl group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluoro-4-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-fluoro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluoro-4-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines derived from the reduction of nitro groups.

Scientific Research Applications

3-chloro-N-(2-fluoro-4-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. The presence of the chloro, fluoro, and methyl groups enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of the target pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-chloro-N-(2-fluoro-4-methylphenyl)benzamide but contains a thiazole ring instead of a benzamide moiety.

    N-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a fluoro group, which affects its chemical properties and reactivity.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of chloro, fluoro, and methyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(2-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZMJOKNIPILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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